N,N-dimethylethylamine
Overview
Description
Synthesis Analysis
N,N-Dimethylethylamine can be synthesized through several methods. One approach involves the reaction of ethylamine with methanol in the presence of a copper chromite type catalyst, yielding N,N-dimethylethylamine with a significant yield under specific conditions (Pouilloux et al., 1997). Another method is the oxidation of 2-alkoxy-N,N-dimethylethylamines, which were prepared from alkyl chlorides and 2-dimethylaminoethanol, to produce amine oxide surfactants (Hayashi et al., 1985).
Molecular Structure Analysis
The molecular structure of N,N-dimethylethylamine has been analyzed through ab initio MO studies, revealing details about internal rotation and the interplay between electron delocalization and steric interactions. This analysis provides insights into the molecular conformation and potential intramolecular interactions (Carvalho & Teixeira-Dias, 1993).
Chemical Reactions and Properties
N,N-Dimethylethylamine participates in nucleophilic nitrogen-nitrogen exchange reactions at aromatic carbon atoms, showcasing its reactivity and potential for producing nitrogen-nitrogen exchanged products under mild conditions (Hojo et al., 1987). Additionally, the compound is involved in kinetically controlled N-monomethylamine synthesis, indicating its role in selective chemical transformations (Wang et al., 2018).
Physical Properties Analysis
The physical properties of N,N-dimethylethylamine, such as solubility and melting points, are influenced by its molecular structure. The compound's properties are crucial for its application in various chemical processes and the development of related compounds (List et al., 2016).
Chemical Properties Analysis
N,N-Dimethylethylamine's chemical properties, including its reactivity and stability, have been characterized through various studies. Its role in forming stable compounds through reactions with other amines and its behavior in oxidation processes highlight its chemical versatility (Grabowski et al., 2010).
Scientific Research Applications
Catalyst for Epoxy Resins and Polyurethane
- Application Summary: N,N-Dimethylethylamine is used as a catalyst in the production of epoxy resins and polyurethane .
- Results or Outcomes: The use of N,N-Dimethylethylamine as a catalyst helps to improve the efficiency of the production process and the quality of the final product .
Sand Core Production in Foundries
- Application Summary: In foundries, N,N-Dimethylethylamine is used as a catalyst for sand core production .
- Results or Outcomes: The use of N,N-Dimethylethylamine in this context helps to improve the quality of the castings and the efficiency of the production process .
Preparation of Water-Soluble Quaternary Ammonium Salts
- Application Summary: N,N-Dimethylethylamine is used to prepare water-soluble quaternary ammonium salts .
- Results or Outcomes: The resulting quaternary ammonium salts have a wide range of applications, including as phase transfer catalysts, surfactants, and antimicrobial agents .
Air Analysis
- Application Summary: N,N-Dimethylethylamine is one of the amines that can be determined in air analysis .
- Methods of Application: Air sampling is conducted with a battery-powered pump by drawing measured volumes of air through a glass tube packed with silica gel. The adsorbed amines are desorbed with sulfuric acid. Subsequently, an aliquot of this solution is transferred to a concentrated potassium carbonate solution and the amines are determined by means of headspace gas chromatography .
- Results or Outcomes: This method allows for the precise determination of the concentrations of amines in air, with a standard deviation of 1–6% for concentrations from 0.4 to 33 mg/m³ .
Enolization of Highly Substituted Aryl Ketones
- Application Summary: N,N-Dimethylethylamine facilitates lithium hexamethyldisilazide (LiHMDS) mediated enolization of highly substituted aryl ketones .
- Results or Outcomes: This method allows for the efficient enolization of highly substituted aryl ketones, which can be useful in various synthetic transformations .
Organic Solvent in Synthetic Chemistry
- Application Summary: N,N-Dimethylethylamine is used as an organic solvent in synthetic chemistry .
- Results or Outcomes: The use of N,N-Dimethylethylamine as a solvent can help to improve the efficiency of chemical reactions and the yield of the desired products .
Intermediate for Organic Synthesis
- Application Summary: N,N-Dimethylethylamine is widely used as an intermediate and starting reagent for organic synthesis .
- Results or Outcomes: This method allows for the efficient synthesis of various organic compounds .
Preparation of Bephenium Hydroxynaphthoate, Diltiazem, Mepyramine, and Phenyltoloxamine
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZXVJBJRMWXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027232 | |
Record name | N,N-Dimethylethylamine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO] | |
Record name | N,N-Dimethylethylamine | |
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Boiling Point |
36.5 °C | |
Record name | N,N-DIMETHYLETHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
10 °F | |
Record name | N,N-Dimethylethylamine | |
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URL | https://haz-map.com/Agents/1359 | |
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Density |
0.675 at 20 °C/4 °C | |
Record name | N,N-DIMETHYLETHYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
352.0 [mmHg] | |
Record name | N,N-Dimethylethylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1359 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N,N-Dimethylethylamine | |
Color/Form |
Liquid | |
CAS RN |
598-56-1 | |
Record name | Dimethylethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Dimethylethylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598561 | |
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Record name | N,N-Dimethylethylamine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyldimethylamine | |
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Record name | N,N-DIMETHYLETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5384XVEM | |
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Record name | N,N-DIMETHYLETHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-140 °C | |
Record name | N,N-DIMETHYLETHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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